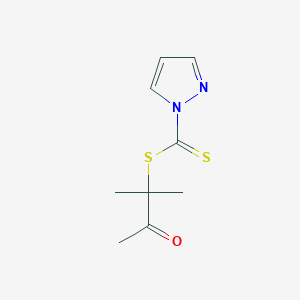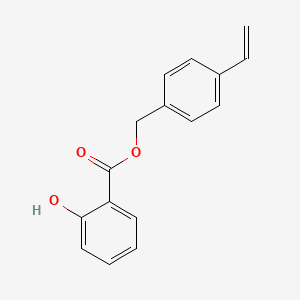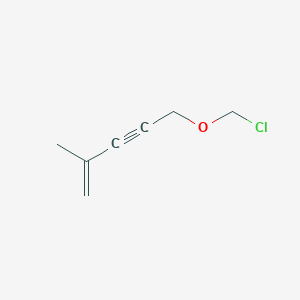
5-(Chloromethoxy)-2-methylpent-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethoxy)-2-methylpent-1-en-3-yne is an organic compound characterized by the presence of a chloromethoxy group attached to a pent-1-en-3-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethoxy)-2-methylpent-1-en-3-yne can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpent-1-en-3-yne with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide. The reaction is typically carried out in an inert solvent like toluene at a controlled temperature to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The reaction mixture is then subjected to purification steps such as distillation or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethoxy)-2-methylpent-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(Chloromethoxy)-2-methylpent-1-en-3-yne has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Chloromethoxy)-2-methylpent-1-en-3-yne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethoxy group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include metabolic processes where the compound is converted into active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethoxy)-2-methylpent-1-en-3-yne
- 5-(Ethoxymethoxy)-2-methylpent-1-en-3-yne
- 5-(Chloromethoxy)-2-methylhex-1-en-3-yne
Uniqueness
5-(Chloromethoxy)-2-methylpent-1-en-3-yne is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
922721-69-5 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
5-(chloromethoxy)-2-methylpent-1-en-3-yne |
InChI |
InChI=1S/C7H9ClO/c1-7(2)4-3-5-9-6-8/h1,5-6H2,2H3 |
InChI Key |
WRNIUFPCSWSZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


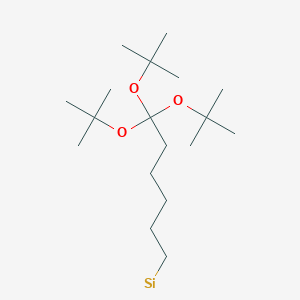
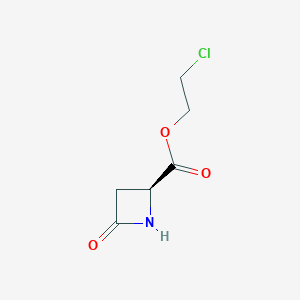
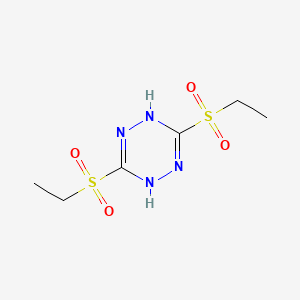
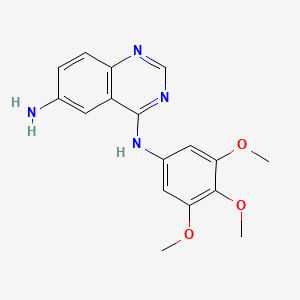
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)

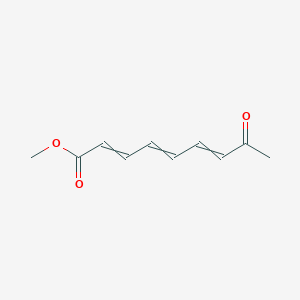
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)

